![molecular formula C12H17NO3 B1596974 Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate CAS No. 21603-70-3](/img/structure/B1596974.png)
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Overview
Description
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a chemical compound with the molecular formula C12H17NO3 . It is also known by other names such as 3-(2-Ethoxycarbonylethyl)-2,4-dimethyl-5-formylpyrrole and 1H-Pyrrole-3-propanoicacid,5-formyl-2,4-dimethyl-,ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate can be represented as a 2D Mol file or a computed 3D SD file . In the crystal, molecules are linked into inversion dimers by pairs of N—H⋯O hydrogen bonds, and the dimeric units are linked by non-classical C—H⋯O hydrogen bonds, forming a layered structure .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is 223.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass is 223.12084340 g/mol . The Topological Polar Surface Area is 59.2 Ų . The Heavy Atom Count is 16 .Scientific Research Applications
Spectroscopic and Diffractometric Study
A study explored the polymorphism of a related compound, demonstrating the use of spectroscopic and diffractometric techniques for characterizing polymorphic forms. Such analyses are crucial for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of pyrrole derivatives, including analysis through FT-IR, NMR, and DFT calculations, highlights the importance of these compounds in developing new materials and pharmaceuticals. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides insights into the thermodynamics and vibrational properties of pyrrole derivatives (Singh et al., 2013).
Laser Active Complexes
The development of laser active cyanopyrromethene-BF2 complexes from pyrrole derivatives indicates their potential use in optical materials and laser technologies. This research demonstrates the conversion processes and the spectroscopic properties of the resulting complexes (Sathyamoorthi et al., 1994).
Alkaloid Synthesis
The isolation of new pyrrole alkaloids from Lycium chinense and the elucidation of their structures using spectroscopic methods underline the diversity and complexity of natural products chemistry. These findings contribute to the understanding of plant alkaloids and their potential applications (Youn et al., 2013).
Stereoselective Synthesis
The stereoselective synthesis of isomers based on the 1-(4-iodophenyl)-2,5-divinyl-1H-pyrrole core skeleton, and their fluorescence characteristics and selective anti-cancer activity, illustrate the intersection of organic synthesis, material science, and bioactivity studies. This research highlights the importance of configuration-controlled synthesis for the development of functional materials and therapeutics (Irfan et al., 2021).
Cycloaddition Reactions
Studies on [3+2] cycloaddition reactions involving pyrrole derivatives offer insights into novel synthetic pathways for creating structurally complex and functionalized molecules. These reactions are fundamental for constructing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Bourhis et al., 1994).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-16-12(15)6-5-10-8(2)11(7-14)13-9(10)3/h7,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQDWYVPWLBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363552 | |
Record name | Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
CAS RN |
21603-70-3 | |
Record name | Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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